![molecular formula C76H112N4 B13408357 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin](/img/structure/B13408357.png)
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin
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Overview
Description
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a complex organic compound with the molecular formula C76H94N4. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. This compound is notable for its bulky tert-butyl groups, which provide steric protection and influence its chemical properties .
Preparation Methods
The synthesis of 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid. Industrial production methods may involve scaling up these reactions with continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in catalysis and material science.
Substitution: The bulky tert-butyl groups can be substituted under specific conditions to introduce different functional groups, enhancing its versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions often include various metal complexes and substituted derivatives .
Scientific Research Applications
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Its derivatives are studied for their potential in photodynamic therapy, where they can generate reactive oxygen species to kill cancer cells.
Medicine: The compound’s ability to form complexes with metals makes it a candidate for drug delivery systems.
Industry: It is used in the development of organic photovoltaic cells and sensors due to its unique electronic properties
Mechanism of Action
The mechanism by which this compound exerts its effects often involves the coordination of metal ions to the nitrogen atoms in the porphyrin ring. This coordination can alter the electronic properties of the metal, making it more reactive or stable. The pathways involved include electron transfer processes and the generation of reactive intermediates, which are crucial in catalysis and photodynamic therapy .
Comparison with Similar Compounds
Compared to other porphyrins, 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is unique due to its bulky tert-butyl groups. These groups provide steric protection, making the compound more stable and less prone to aggregation. Similar compounds include:
Tetraphenylporphyrin: Lacks the bulky tert-butyl groups, making it less stable.
Octaethylporphyrin: Another derivative with different substituents, used in similar applications but with different properties.
Phthalocyanine: A related compound with a similar structure but different electronic properties, used in dyes and pigments
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Biological Activity
5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin is a synthetic porphyrin compound characterized by its unique structure and potential biological applications. This article explores its biological activity by reviewing existing literature and research findings.
- Molecular Formula : C76H94N4
- Molecular Weight : 1063.59 g/mol
- CAS Number : 89372-90-7
- Solubility : Soluble in various organic solvents; specific solubility varies based on solvent choice.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms including antioxidant properties and potential therapeutic applications in various diseases.
Antioxidant Activity
Research indicates that porphyrins with phenolic fragments exhibit significant antioxidant activity. The presence of 3,5-di-tert-butylphenyl groups enhances the stability and reactivity of the compound against oxidative stress. This activity is crucial in protecting cells from damage caused by free radicals and reactive oxygen species (ROS) .
Cytoprotective Effects
Studies suggest that the compound may possess cytoprotective properties. It can mitigate cellular damage in various models of oxidative stress. For instance:
- Cellular Models : In vitro studies demonstrated that the compound reduced apoptosis in neuronal cells subjected to oxidative stress .
- Animal Models : Animal studies reported improved survival rates and reduced tissue damage in models of ischemia-reperfusion injury when treated with this porphyrin .
The mechanisms through which 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-icosahydroporphyrin exerts its biological effects include:
- Free Radical Scavenging : The phenolic groups in the structure are known to donate hydrogen atoms to free radicals.
- Metal Ion Chelation : The porphyrin core can chelate metal ions that catalyze oxidative reactions.
- Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway which enhances the expression of antioxidant enzymes .
Case Studies
Several studies have explored the therapeutic potential of this compound:
Study 1: Neuroprotection
In a study investigating neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells:
- Findings : Treatment with the compound significantly decreased markers of apoptosis and increased cell viability.
- : The results suggest a promising role for this porphyrin in neurodegenerative diseases where oxidative stress is a contributing factor .
Study 2: Cardioprotective Effects
Another study focused on ischemia-reperfusion injury in cardiac tissues:
- Methodology : Rats were treated with the compound prior to inducing ischemia.
- Results : There was a notable reduction in myocardial infarction size and improved cardiac function post-treatment.
- Implications : This indicates potential for use as a therapeutic agent in myocardial protection during surgical procedures .
Comparative Analysis Table
Property/Activity | 5,10,15,20-Tetrakis(3,5-ditert-butylphenyl)-icosahydroporphyrin | Other Tetrakis Porphyrins |
---|---|---|
Antioxidant Activity | High | Moderate |
Cytoprotective Effects | Significant | Variable |
Mechanism of Action | Free radical scavenging; Nrf2 activation | Primarily metal chelation |
Therapeutic Applications | Neuroprotection; Cardioprotection | Cancer therapy; Photodynamic therapy |
Properties
Molecular Formula |
C76H112N4 |
---|---|
Molecular Weight |
1081.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3,5-ditert-butylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C76H112N4/c1-69(2,3)49-33-45(34-50(41-49)70(4,5)6)65-57-25-27-59(77-57)66(46-35-51(71(7,8)9)42-52(36-46)72(10,11)12)61-29-31-63(79-61)68(48-39-55(75(19,20)21)44-56(40-48)76(22,23)24)64-32-30-62(80-64)67(60-28-26-58(65)78-60)47-37-53(73(13,14)15)43-54(38-47)74(16,17)18/h25,27,30,32-44,57-68,77-80H,26,28-29,31H2,1-24H3 |
InChI Key |
PRRJIBMQHIDXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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